

Confirming the Structure of Uvariol: A Comparative Guide to 2D NMR Techniques

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For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of natural products is a cornerstone of drug discovery and development. **Uvariol**, a C-benzylated dihydrochalcone isolated from plants of the Uvaria genus, presents a complex chemical architecture whose confirmation relies heavily on modern spectroscopic techniques. This guide provides a comparative overview of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy in the structural confirmation of complex molecules like **Uvariol**.

Due to the limited availability of published, fully assigned 2D NMR data specifically for **Uvariol**, this guide will utilize a representative chalcone structure to illustrate the application and power of these techniques. The principles and workflows described are directly applicable to the structural determination of **Uvariol** and other complex flavonoids.

Data Presentation: 2D NMR Correlations for a Representative Chalcone

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for a representative chalcone. These correlations are instrumental in piecing together the molecular framework.



Atom No.	δ ¹³ C (ppm)	δ¹H (ppm, mult., J in Hz)	Key HMBC Correlations (¹H → ¹³C)	Key COSY Correlations (¹H ↔ ¹H)
1	190.5	-	H-2', H-6', H-β	-
α	125.5	7.45 (d, 15.5)	C=O, C-β, C-1"	Н-β
β	144.8	7.80 (d, 15.5)	C=O, C-α, C-1", C-2", C-6"	Η-α
1'	138.2	-	H-2', H-6'	-
2'	128.5	7.95 (dd, 8.0, 1.5)	C=O, C-1', C-3', C-4', C-6'	H-3'
3'	128.9	7.55 (t, 8.0)	C-1', C-2', C-4', C-5'	H-2', H-4'
4'	132.9	7.60 (t, 8.0)	C-2', C-3', C-5', C-6'	H-3', H-5'
5'	128.9	7.55 (t, 8.0)	C-1', C-3', C-4', C-6'	H-4', H-6'
6'	128.5	7.95 (dd, 8.0, 1.5)	C=O, C-1', C-2', C-5'	H-5'
1"	134.8	-	Η-2", Η-6", Η-β	-
2"	129.1	7.65 (d, 8.5)	C-1", C-3", C-4", C-6", C-β	H-3"
3"	114.5	6.95 (d, 8.5)	C-1", C-2", C-4", C-5"	H-2"
4"	161.5	-	H-2", H-3", H-5", H-6", OCH₃	-
5"	114.5	6.95 (d, 8.5)	C-1", C-3", C-4", C-6"	H-6"
6"	129.1	7.65 (d, 8.5)	C-1", C-2", C-4", C-5", C-β	H-5"



OCH₃	55.5	3.90 (s)	C-4"	-
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Experimental Protocols

The confirmation of **Uvariol**'s structure would necessitate a suite of 2D NMR experiments. The general protocols for these key experiments are outlined below.

General Sample Preparation: A sample of purified **Uvariol** (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) and transferred to a 5 mm NMR tube.

- 1. Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are spin-spin coupled, typically through two to three bonds. This is fundamental for establishing proton-proton connectivity within spin systems.
- Pulse Program: A standard gradient-selected COSY (gCOSY) or DQF-COSY sequence is used.
- Acquisition Parameters: Typically, 2048 data points in the direct dimension (t₂) and 256-512 increments in the indirect dimension (t₁) are acquired. The spectral width is set to encompass all proton signals.
- Processing: Data is processed with a sine-bell window function in both dimensions before Fourier transformation to yield the 2D spectrum.
- 2. Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). This is a highly sensitive method for assigning carbon signals based on their attached protons.
- Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is employed.
- Acquisition Parameters: Typical parameters include 1024 data points in the ¹H dimension
 (F2) and 256 increments in the ¹³C dimension (F1). The spectral widths are set to cover the
 respective proton and carbon chemical shift ranges.

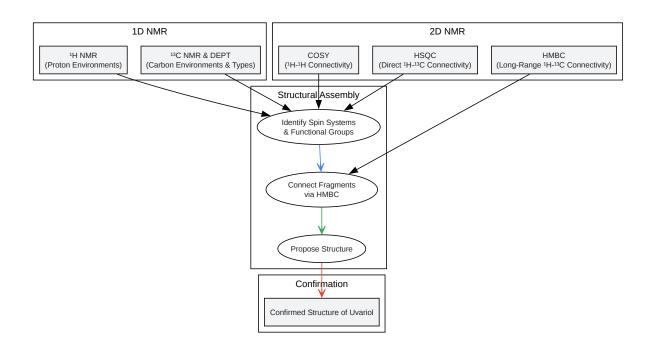


- Processing: The data is processed using a squared sine-bell window function in both dimensions followed by Fourier transformation.
- 3. Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is arguably the most critical experiment for piecing together the molecular skeleton by connecting different spin systems across quaternary carbons and heteroatoms.
- Pulse Program: A standard gradient-selected HMBC sequence is utilized.
- Acquisition Parameters: Similar to HSQC, with 1024 data points in F2 and 256-512 increments in F1. A long-range coupling delay is optimized for an average J-coupling of 8 Hz.
- Processing: The data is typically processed with a sine-bell window function in both dimensions before Fourier transformation.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of 2D NMR-based structure elucidation and the key correlations that would be expected for a chalcone-type structure like **Uvariol**.





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Caption: Workflow for Structure Elucidation using 2D NMR.

Caption: Key HMBC and COSY correlations for a chalcone core.

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